Decylplastoquinone

Vue d'ensemble

Description

Synthesis Analysis

Decylplastoquinone and its derivatives can be synthesized through various chemical routes. One approach involves the radical alkylation of 2,3-dimethyl-1,4-benzoquinone with ω-substituted carboxylic and/or dicarboxylic acids in the presence of radical initiators (Liu, Gu, & Zhang, 1991). This method allows the introduction of different side chains, including the decyl group, to the quinone core, resulting in various plastoquinone analogs with modified physical and chemical properties.

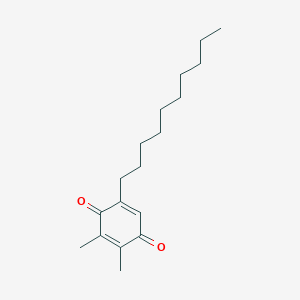

Molecular Structure Analysis

The molecular structure of this compound includes a quinone core with a decyl side chain. This structural modification influences its solubility and membrane permeability. Trimethyl-p-benzoquinone (TMQ) has been shown to provide excellent structural, spectroscopic, and thermochemical models for plastoquinones, demonstrating the importance of side chains in determining the molecule's behavior in biological systems (Wise, Grafton, & Wheeler, 1997).

Chemical Reactions and Properties

Plastoquinones undergo various chemical reactions, primarily serving as electron carriers within the photosynthetic apparatus. Their redox properties are critical for their function in photosynthetic electron transport chains. The synthesis and functionalization of plastoquinone derivatives, including this compound, aim to explore their potential in mimicking or enhancing these natural processes (Basset et al., 2017).

Physical Properties Analysis

The physical properties of this compound, such as solubility, boiling point, and melting point, are influenced by the length and structure of the side chain. Molecular dynamics simulations of plastoquinone in solution provide detailed information about the spatial distribution of hydrogen bonds and the energetics of tail rotation, offering insights into the behavior of this compound in different environments (Nilsson, Eriksson, & Laaksonen, 2001).

Applications De Recherche Scientifique

Agricultural Science : In Arabidopsis thaliana, Decylplastoquinone (SkQ1) has been shown to retard leaf senescence and death, and in wheat (Triticum aestivum), it increases the vegetative period and improves crop structure (Dzyubinskaya et al., 2013).

Pharmacology and Medicine : It serves as an in vivo model for testing mitochondria-targeted drugs, including ubiquinone mimetics like idebenone and decylubiquinone (Pinho et al., 2013). Additionally, its derivatives are effective as mitochondria-targeted antioxidants and show promise in treating age-related pathologies (Severina et al., 2013).

Biochemistry : Decyl-ubiquinone and decyl-plastoquinone significantly inhibit α-carboxylase and vitamin K-epoxide reductase in vitro, affecting the vitamin K cycle (Saupe et al., 1994). Exogenous oxidized decyl-plastoquinone efficiently quenches chlorophyll excited states in photosystem I, altering chlorophyll deexcitation pathways (Joly & Carpentier, 2007).

Environmental Science : It can reverse the inhibition of photosynthesis and inactivation of photosystem II caused by herbicides in algae (Trebst et al., 2004).

Neuroscience and Aging : Decylubiquinone increases mitochondrial function in synaptosomes, which is beneficial for diseases with deficient complex I, II/III, or III activities (Telford et al., 2010). Additionally, derivatives targeting mitochondria prolong lifespan, suppress age-related senescence traits, and lower tissue damage in vivo (Skulachev et al., 2011).

Antimicrobial Research : Plastoquinone analogs like PQ1 and PQ25 show potential as antimicrobial drug candidates, reducing biofilm mass and suppressing growth of Staphylococcus epidermidis and Candida albicans (Mataracı-Kara et al., 2021).

Mécanisme D'action

Target of Action

Decylplastoquinone is a member of the class of 1,4-benzoquinones . It primarily targets enzymes in biological systems, acting as a cofactor . A cofactor is an organic molecule or ion (usually a metal ion) that is required by an enzyme for its activity .

Mode of Action

This compound has been extensively investigated as a potential redox-active mediator in biological systems . It plays a crucial role in electron transfer processes . The compound interacts with its target enzymes, facilitating the transfer of electrons, which is essential for various biochemical reactions .

Biochemical Pathways

It is known to be involved in complex networks of intersecting prenylquinone metabolic pathways . These pathways are crucial for the regulation of various biological processes, including photosynthesis in chloroplasts .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in electron transfer processes . By acting as a redox-active mediator, it facilitates various biochemical reactions, thereby influencing cellular functions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-decyl-2,3-dimethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-4-5-6-7-8-9-10-11-12-16-13-17(19)14(2)15(3)18(16)20/h13H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNQQQRDLMWNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC(=O)C(=C(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409010 | |

| Record name | Decylplastoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112055-76-2 | |

| Record name | Decylplastoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112055-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decylplastoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decylplastoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

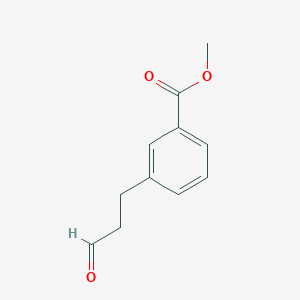

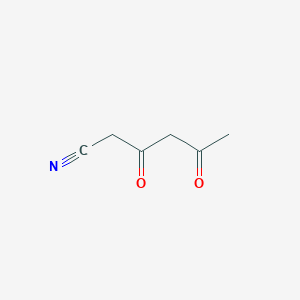

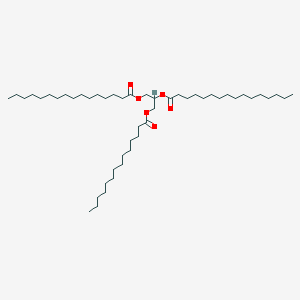

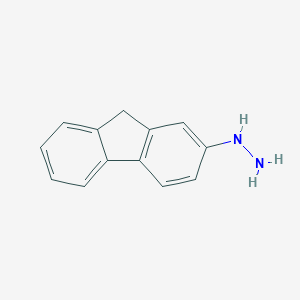

Feasible Synthetic Routes

Q & A

Q1: How does Decylplastoquinone interact with Photosystem I, and what are the downstream effects?

A: this compound (dPQ) interacts with Photosystem I (PSI) by quenching the excited state of chlorophyll (Chl) within the PSI antenna complex [, ]. This quenching effect reduces the fluorescence emission of PSI and impacts the balance between different Chl de-excitation pathways []. Specifically, dPQ increases heat dissipation within PSI and decreases its photochemical capacity []. This interaction also leads to a retardation of P700 photooxidation under limiting light conditions []. These findings suggest that the redox state of the plastoquinone pool, influenced by dPQ, plays a significant role in regulating PSI energy dissipation and photochemical activity.

Q2: How does the phosphorylation state of Photosystem II influence the binding of herbicides and this compound?

A: Research suggests that phosphorylation of the Photosystem II (PSII) core complex can reduce the binding affinity for various photosynthetic herbicides []. This effect is also observed with synthetic quinones, including this compound, and the electron acceptor 2,6-dichlorophenolindophenol []. The study found four distinct PSII core populations with varying phosphorylation levels and corresponding differences in herbicide binding affinities []. This heterogeneity in PSII core phosphorylation could be a contributing factor to the different responses observed in vivo []. These findings highlight the complexity of PSII regulation and the potential impact of phosphorylation on herbicide and quinone binding dynamics.

Q3: Are there analytical techniques available to study the interactions of this compound with Photosystem I and II?

A: Yes, several analytical techniques are employed to investigate the interactions of this compound with photosystems. Fluorescence spectroscopy is used to monitor changes in chlorophyll fluorescence emission upon dPQ addition, reflecting alterations in energy transfer and dissipation within the photosystems [, ]. Photoacoustic measurements provide insights into the photochemical capacity and heat dissipation changes in PSI upon dPQ treatment []. Herbicide binding assays, utilizing radiolabeled or fluorescently tagged herbicides, help determine the binding affinities and competition between dPQ and herbicides for the QB binding site in PSII []. These methods, along with others like electron paramagnetic resonance (EPR) spectroscopy, contribute to a comprehensive understanding of dPQ's interactions with photosynthetic processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-hydroxyethyl)methylamino]Acetamide](/img/structure/B40671.png)

![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)

![2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid](/img/structure/B40683.png)

![N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide](/img/structure/B40685.png)